An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxopropanoate
An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-oxopropanoate (B1240783). It details the characteristic chemical shifts, coupling constants, and integration values associated with its keto-enol tautomerism. This document also includes a detailed experimental protocol for acquiring a high-quality spectrum and visual representations of the underlying chemical principles.
Introduction to the ¹H NMR Spectrum of Methyl 3-oxopropanoate
Methyl 3-oxopropanoate, also known as methyl acetoacetate, is a β-keto ester that prominently exhibits keto-enol tautomerism. This equilibrium between the keto and enol forms is a fundamental concept in organic chemistry and has a profound impact on the molecule's ¹H NMR spectrum. The interconversion between the two tautomers is slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution. The position of this equilibrium is sensitive to the solvent used, with more polar solvents generally favoring the keto form.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of methyl 3-oxopropanoate is a superposition of the signals from both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the equilibrium constant (Keq) in a given solvent. The following table summarizes the typical ¹H NMR spectral data for methyl 3-oxopropanoate in deuterated chloroform (B151607) (CDCl₃).
| Tautomer | Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| Keto | Methylene (-CH₂-) | ~3.48 | Singlet (s) | N/A | 2H |
| Methyl Ester (-OCH₃) | ~3.74 | Singlet (s) | N/A | 3H | |
| Acetyl Methyl (-COCH₃) | ~2.27 | Singlet (s) | N/A | 3H | |
| Enol | Vinylic (-CH=) | ~5.04 | Singlet (s) | N/A | 1H |
| Methyl Ester (-OCH₃) | ~3.70 | Singlet (s) | N/A | 3H | |
| Vinylic Methyl (=C-CH₃) | ~2.05 | Singlet (s) | N/A | 3H | |
| Enolic Hydroxyl (-OH) | ~12.1 | Broad Singlet (br s) | N/A | 1H |
Note: The chemical shift of the enolic hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often broad and may not be suitable for accurate integration.
Experimental Protocol
The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of methyl 3-oxopropanoate.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of methyl 3-oxopropanoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the sample holder.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-14 ppm).
-
Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.
Mandatory Visualizations
Keto-Enol Tautomerism of Methyl 3-oxopropanoate
The following diagram illustrates the equilibrium between the keto and enol forms of methyl 3-oxopropanoate.
Caption: Keto-enol tautomerism of methyl 3-oxopropanoate.
Experimental Workflow for ¹H NMR Analysis
This diagram outlines the logical workflow for the ¹H NMR analysis of methyl 3-oxopropanoate.
Caption: Experimental workflow for ¹H NMR analysis.
Spin-Spin Coupling in Methyl 3-oxopropanoate
In the case of methyl 3-oxopropanoate, all the observed signals in both the keto and enol forms are singlets. This is because there are no adjacent, non-equivalent protons to cause spin-spin splitting. The following diagram illustrates the absence of proton coupling partners for each distinct proton environment.
Caption: Absence of spin-spin coupling in methyl 3-oxopropanoate.
